6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
Overview
Description
6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves several steps:
Formation of the thienyl ring: The thienyl ring can be synthesized through a series of reactions starting from simple precursors like thiophene.
Introduction of the isopropylphenyl group: This step involves the coupling of the thienyl ring with an isopropylphenyl group using a suitable catalyst.
Cyclohexene ring formation: The cyclohexene ring is formed through a cyclization reaction.
Final coupling: The final step involves coupling the intermediate compounds to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and cyclohexene rings.
Reduction: Reduction reactions can occur at the aminocarbonyl group, converting it to an amine.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and cyclohexene rings.
Reduction: Amines derived from the reduction of the aminocarbonyl group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its complex structure.
Biochemical Probes: It can be used as a probe to study biochemical pathways.
Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It serves as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The pathways involved include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding.
Receptor Binding: Interacting with specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-({[3-(aminocarbonyl)-4-(4-methylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
- 6-({[3-(aminocarbonyl)-4-(4-ethylphenyl)-5-methyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Uniqueness
The uniqueness of 6-({3-Carbamoyl-5-methyl-4-[4-(propan-2-yl)phenyl]thiophen-2-yl}carbamoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous.
Properties
IUPAC Name |
6-[[3-carbamoyl-5-methyl-4-(4-propan-2-ylphenyl)thiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O4S/c1-12(2)16-6-8-17(9-7-16)20-15(5)32-24(21(20)22(26)28)27-23(29)18-10-13(3)14(4)11-19(18)25(30)31/h6-9,12,18-19H,10-11H2,1-5H3,(H2,26,28)(H,27,29)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXMTAGKSKCIEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)C(C)C)C(=O)N)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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